molecular formula C9H8N2 B14697987 (2E)-2-(Phenylimino)propanenitrile CAS No. 23579-36-4

(2E)-2-(Phenylimino)propanenitrile

Cat. No.: B14697987
CAS No.: 23579-36-4
M. Wt: 144.17 g/mol
InChI Key: WVSBXTJLWUAQEG-UHFFFAOYSA-N
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Description

(2E)-2-(Phenylimino)propanenitrile is an organic compound characterized by the presence of a phenyl group attached to an imino group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(Phenylimino)propanenitrile typically involves the condensation reaction between benzaldehyde and propanenitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E) isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-(Phenylimino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-(Phenylimino)propanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(Phenylimino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2E)-2-(Phenylimino)butanenitrile
  • (2E)-2-(Phenylimino)pentanenitrile
  • (2E)-2-(Phenylimino)hexanenitrile

Comparison: (2E)-2-(Phenylimino)propanenitrile is unique due to its specific structural configuration and the presence of a propanenitrile moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

23579-36-4

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

N-phenylethanimidoyl cyanide

InChI

InChI=1S/C9H8N2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

WVSBXTJLWUAQEG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C#N

Origin of Product

United States

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